2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c1-12-5-4-10(7-11)6-8-2-3-9(10)13-8/h8-9H,2-6H2,1H3 |
InChI Key |
UXSBNSZWLNJWBK-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CC2CCC1O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the organocatalytic formal [4 + 2] cycloaddition reaction. This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane ring system from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and natural product scaffolds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the oxabicycloheptane ring system provides structural rigidity. These interactions can influence biological pathways and enzyme activities .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The 7-oxabicyclo[2.2.1]heptane scaffold is a common feature among several bioactive compounds. Below is a comparative analysis of structurally related derivatives:
Table 1: Structural and Functional Comparison of 7-Oxabicyclo[2.2.1]heptane Derivatives
Physicochemical Properties
- The dinitrile analog (186.16 g/mol) has a lower molecular weight and higher polarity (XlogP ~0.3) due to its electron-withdrawing nitrile groups, making it suitable for photochemical applications .
Biological Activity
2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in various fields such as agriculture and pharmacology.
- Molecular Formula : C10H15NO
- Molecular Weight : 165.24 g/mol
- CAS Number : 1561151-48-1
The compound features a bicyclic structure with a carbonitrile functional group, which is known to influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic route often utilizes intermediates derived from 7-oxabicyclo[2.2.1]heptane, which is known for its versatile reactivity in organic synthesis .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of the bicyclic structure have shown effectiveness against various pathogens, including bacteria and fungi .
| Compound | Activity | Target Organism |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane derivatives | Antimicrobial | E. coli, S. aureus |
| 7-Oxabicyclo[2.2.1]heptane-based compounds | Antifungal | C. albicans |
Insecticidal Activity
The compound has been investigated for its insecticidal properties, particularly against agricultural pests like nematodes. A related study focused on solanoeclepin A, a natural hatching agent for potato cyst nematodes, which shares structural similarities with the target compound . The findings suggest that modifications to the bicyclic framework can enhance activity against these pests.
Pharmacological Potential
There is emerging evidence supporting the pharmacological potential of this compound in drug discovery processes. The structure's unique features allow it to interact with biological targets effectively, making it a candidate for further exploration in therapeutic applications .
Case Studies
- Solanoeclepin A Synthesis : A study aimed at synthesizing solanoeclepin A demonstrated the utility of the 7-oxabicyclo[2.2.1]heptane moiety in developing effective hatching agents for nematodes . This research underscores the biological relevance of compounds derived from the bicyclic framework.
- Fragment-Based Drug Discovery : In the context of drug discovery, research has highlighted how fragments based on bicyclic structures can lead to novel therapeutic agents through targeted modifications . This approach emphasizes the importance of structural diversity in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
